molecular formula C7H15Cl2N3 B2880215 4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride CAS No. 33544-92-2

4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride

Cat. No.: B2880215
CAS No.: 33544-92-2
M. Wt: 212.12
InChI Key: UQAACVLBJRYAJB-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride is a versatile small molecule scaffold used in various research fields. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is often used in the synthesis of more complex molecules due to its reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride typically involves the reaction of imidazole derivatives with butylamine under controlled conditions. One common method includes the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under mild to moderate conditions to ensure the stability of the imidazole ring .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride is unique due to its specific structural configuration, which allows for distinct reactivity and interaction with biological targets. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(1H-imidazol-2-yl)butan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAACVLBJRYAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33544-92-2
Record name 4-(1H-imidazol-2-yl)butan-1-amine dihydrochloride
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